5-Bromo-4-hydroxypicolinonitrile
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Overview
Description
5-Bromo-4-hydroxypicolinonitrile is a chemical compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol It is a derivative of picolinonitrile, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
The synthesis of 5-Bromo-4-hydroxypicolinonitrile can be achieved through several synthetic routes. One common method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique and efficient pathway to obtain 3-hydroxy-4-substituted picolinonitriles, including this compound.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
5-Bromo-4-hydroxypicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include gold(I) catalysts for cyclization, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-4-hydroxypicolinonitrile has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Bromo-4-hydroxypicolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar core structure but differ in the substituents at the 4-position, which can significantly impact their chemical properties and applications.
Other halogenated picolinonitriles: Compounds with different halogen atoms (e.g., chlorine, fluorine) at the 5-position can exhibit varying reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-4(2-8)1-6(5)10/h1,3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKFHGGWOUCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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